molecular formula C9H17NO2 B13298445 Methyl 2-aminocycloheptane-1-carboxylate

Methyl 2-aminocycloheptane-1-carboxylate

Cat. No.: B13298445
M. Wt: 171.24 g/mol
InChI Key: NLTUVNXVLWWVMX-UHFFFAOYSA-N
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Description

Methyl 2-aminocycloheptane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cycloheptane, featuring an amino group and a carboxylate ester group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminocycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with methylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminocyclohexane-1-carboxylate
  • Methyl 2-aminocyclopentane-1-carboxylate
  • Methyl 2-aminocyclooctane-1-carboxylate

Uniqueness

Methyl 2-aminocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- or eight-membered counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

Methyl 2-aminocycloheptane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its cycloheptane structure with an amino group and a carboxylate ester. The stereochemistry of this compound plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound has been shown to modulate biochemical pathways, influencing neurotransmitter systems and potentially affecting neurological functions.

Key Mechanisms:

  • Receptor Interaction : It acts on glutamate receptors, which are vital for synaptic transmission in the central nervous system. Studies indicate that this compound may influence the binding affinity of glutamate, thereby modulating excitatory neurotransmission .
  • Enzyme Modulation : The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : In animal models, the compound has demonstrated neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by modulating cytokine release .
  • Analgesic Effects : Its interaction with pain pathways indicates potential use as an analgesic agent.

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • Neuroprotection Study :
    • Objective : To evaluate the neuroprotective effects in a rodent model of ischemia.
    • Findings : Administration of the compound significantly reduced neuronal death and improved functional recovery post-injury.
  • Inflammation Model :
    • Objective : To assess anti-inflammatory activity using a lipopolysaccharide (LPS) induced model.
    • Findings : The compound decreased pro-inflammatory cytokine levels, suggesting a modulatory effect on immune responses .
  • Pain Management Study :
    • Objective : To investigate analgesic properties in chronic pain models.
    • Findings : this compound reduced pain responses significantly compared to control groups .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameBiological ActivityMechanism of Action
Methyl (1R,2R)-2-aminocyclopentane-1-carboxylateNeuroprotective, anti-inflammatoryGlutamate receptor modulation
Methyl (1S,2S)-2-aminocyclopentane-1-carboxylateLess potent neuroprotective effectsDifferent stereochemistry affects binding
Cyclopentane derivativesVaries; some exhibit similar activitiesStructural similarity impacts function

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-aminocycloheptane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7-8H,2-6,10H2,1H3

InChI Key

NLTUVNXVLWWVMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCCC1N

Origin of Product

United States

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